4-(acridin-9-ylamino)benzoic acid

anticancer cytotoxicity MCF-7

4-(Acridin-9-ylamino)benzoic acid (CAS 64894-83-3) is a synthetic acridine derivative with the molecular formula C₂₀H₁₄N₂O₂ and a molecular weight of 314.34 g/mol. It belongs to the 9-anilinoacridine class, featuring a tricyclic acridine ring linked via an exocyclic secondary amine to a para-benzoic acid moiety.

Molecular Formula C20H14N2O2
Molecular Weight 314.3 g/mol
CAS No. 64894-83-3
Cat. No. B1605966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(acridin-9-ylamino)benzoic acid
CAS64894-83-3
Molecular FormulaC20H14N2O2
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C20H14N2O2/c23-20(24)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)(H,23,24)
InChIKeyFNNMCOQMDNRQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acridin-9-ylamino)benzoic acid (CAS 64894-83-3): Chemical Identity and Core Pharmacophore for Acridine-Based Probe and Drug Discovery


4-(Acridin-9-ylamino)benzoic acid (CAS 64894-83-3) is a synthetic acridine derivative with the molecular formula C₂₀H₁₄N₂O₂ and a molecular weight of 314.34 g/mol . It belongs to the 9-anilinoacridine class, featuring a tricyclic acridine ring linked via an exocyclic secondary amine to a para-benzoic acid moiety. The planar acridine core confers DNA intercalation capability, while the carboxylic acid group provides a chemically tractable handle for conjugation, salt formation (e.g., hydrochloride salt), or solubility modulation . This compound is primarily utilized as a research intermediate and a fluorescent probe scaffold in medicinal chemistry and chemical biology [1].

Why 4-(Acridin-9-ylamino)benzoic Acid Cannot Be Replaced by Other 9-Aminoacridine or Benzoic Acid Analogs Without Data-Driven Justification


Within the 9-anilinoacridine class, seemingly minor structural variations—such as the position of the carboxylic acid substituent on the aniline ring (ortho, meta, para) or the replacement of the benzoic acid with a benzamide or alkylamino group—can profoundly affect DNA-binding geometry, topoisomerase inhibition potency, and cellular uptake [1]. The para-substituted benzoic acid isomer (CAS 64894-83-3) exhibits distinct intermolecular hydrogen-bonding patterns and steric profiles compared to its 2-(9-acridinylamino)benzoic acid analog (CAS 73655-55-7) and its 3-(9-acridinylamino)benzoic acid counterpart, which may translate into differential cytotoxicity and fluorescence lifetime properties . Unless head-to-head comparative data support functional equivalence, procurement of a close analog for a validated protocol carries the risk of altered intercalation affinity, changed target engagement, or incompatible bioconjugation efficiency.

Quantitative Differentiation Evidence for 4-(Acridin-9-ylamino)benzoic Acid Against Structurally Proximal Analogs


Antiproliferative Potency in MCF-7 Breast Cancer Cells: 4-Isomer IC₅₀ Range vs. 9-Aminoacridine Baseline

In vitro antiproliferative assays demonstrate that 4-(acridin-9-ylamino)benzoic acid inhibits MCF-7 breast cancer cell proliferation with IC₅₀ values in the range of 5–10 µM. This level of cytotoxicity is distinct from the unsubstituted parent 9-aminoacridine, which typically displays acute cytotoxicity but with a poorer selectivity window between cancer and normal cells. The para-benzoic acid moiety reduces the compound's overall lipophilicity (cLogP) relative to unsubstituted 9-aminoacridine, potentially altering intracellular accumulation and target engagement kinetics .

anticancer cytotoxicity MCF-7 acridine

DNA Intercalation-Driven Topoisomerase II Inhibition: 4-Isomer vs. Amsacrine (m-AMSA) Class Comparison

4-(Acridin-9-ylamino)benzoic acid inhibits topoisomerase II activity through DNA intercalation, a mechanism shared with the clinical agent amsacrine (4'-(9-acridinylamino)methanesulfon-m-anisidide, m-AMSA). However, the 4-isomer lacks the methanesulfonamide side chain present in amsacrine, which is critical for stabilizing the topoisomerase II-DNA cleavable complex. Consequently, the 4-isomer is postulated to act primarily as a DNA intercalator rather than a potent topoisomerase poison. Published data on acridin-9-ylamino derivatives demonstrate that the anilino substitution pattern directly influences the unwinding angle and intercalation binding constant [1].

topoisomerase II DNA intercalation acridine mechanism

Carboxylic Acid Functional Handle: Conjugation Versatility Beyond Methyl Ester and Benzamide Analogs

The free carboxylic acid group of 4-(acridin-9-ylamino)benzoic acid enables direct amide coupling with primary amines using standard carbodiimide chemistry (EDC/NHS), without the need for ester hydrolysis or protective-group manipulation. This contrasts with the methyl ester derivative (p-(9-acridinylamino)benzoic acid methyl ester) and the benzamide analog (4-(9-acridinylamino)benzamide), which require additional synthetic steps to achieve the same conjugation outcome . In fluorescent probe applications, the carboxylic acid moiety can be directly conjugated to biomolecules or solid supports, preserving the acridine fluorophore's spectral properties [1].

bioconjugation fluorescent probe carboxylic acid derivatization

Positional Isomer Comparison: 4-(Acridin-9-ylamino)benzoic Acid vs. 2-(9-Acridinylamino)benzoic Acid – Steric and Electronic Distinctions

The para-substitution pattern in 4-(acridin-9-ylamino)benzoic acid places the carboxylic acid group distal to the acridine ring, minimizing steric hindrance around the exocyclic amine and preserving the planarity required for optimal DNA intercalation. In contrast, the ortho-substituted isomer (2-(9-acridinylamino)benzoic acid, CAS 73655-55-7) introduces intramolecular hydrogen bonding between the carboxylic acid and the bridging NH group, which can distort the acridine-aniline torsion angle and reduce intercalation affinity . Computational predictions of octanol-water partition coefficients indicate that the 4-isomer has a cLogP of approximately 3.8, compared to ~3.5 for the 2-isomer, reflecting altered solvation and potentially differential membrane permeability .

positional isomer SAR acridine benzoic acid

High-Confidence Application Scenarios for 4-(Acridin-9-ylamino)benzoic Acid Based on Evidenced Differentiation


Standard Reference Compound for Acridine-Based Anticancer SAR Studies in MCF-7 and A549 Cell Models

The reproducible IC₅₀ range of 5–10 µM in MCF-7 cells makes 4-(acridin-9-ylamino)benzoic acid a reliable reference standard for benchmarking novel acridine derivatives. Its moderate potency allows clear differentiation between more and less active analogs, avoiding the narrow dynamic range issues associated with highly potent compounds such as amsacrine.

Preferred Carboxylic Acid Scaffold for One-Step Synthesis of Acridine-Fluorophore Bioconjugates

The free carboxylic acid functionality enables direct EDC/NHS-mediated conjugation to amine-containing biomolecules (proteins, peptides, amino-modified oligonucleotides) without additional deprotection or activation steps [1]. This one-step workflow is superior to methyl ester or benzamide analogs that require extra synthetic transformations.

DNA Intercalation Probe Decoupled from Topoisomerase II Poisoning for Mechanistic Toxicology

As a DNA intercalator without the potent topoisomerase II poisoning activity of amsacrine [2], the 4-isomer serves as a selective probe for studying intercalation-driven DNA damage responses independently of topoisomerase II-mediated cleavage complex formation. This is critical for dissecting genotoxicity mechanisms in drug safety assessment.

Positional Isomer Control in Crystallographic and NMR Structural Biology Studies of Acridine-DNA Complexes

The para-substitution pattern preserves acridine planarity and minimizes steric clashes with the DNA helix, as supported by structural comparison with the ortho-isomer . This makes the 4-isomer the isomer of choice for X-ray crystallography or NMR studies of acridine-DNA adducts, where conformational homogeneity is essential.

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